![molecular formula C22H29N3O5S2 B2930471 N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 946249-51-0](/img/structure/B2930471.png)
N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with the corresponding amine to form the sulfonamide bond. This is a common method for synthesizing sulfonamides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonamide group, and a phenyl group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research by Fadda et al. (2016) highlighted the synthesis of new N-sulfonates with quinolyl functional groups, demonstrating potential biological activity including antimicrobial and antifungal properties. This suggests the compound may have applications in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Anticancer Activity
A study by Marciniec et al. (2017) described the synthesis of acetylenic quinolinesulfonamides and evaluated their antiproliferative activity against various cancer cell lines. The findings indicated some compounds exhibited potent anticancer activities, suggesting potential applications in cancer treatment (Marciniec, Pawełczak, Latocha, Skrzypek, Maciążek-Jurczyk, & Boryczka, 2017).
Antioxidant Activity
Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines and evaluated their antioxidant, antifungal, and antibacterial activities. Their research found that some compounds showed prominent antioxidant activity, highlighting their potential use in oxidative stress-related conditions (Kumar & Vijayakumar, 2017).
Enzyme Inhibition for Therapeutic Applications
Compounds similar to the one have been explored for their ability to inhibit specific enzymes. For example, Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrases, key enzymes involved in many physiological and pathological processes. Such inhibitors have potential therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Mechanism of Action
properties
IUPAC Name |
2-methyl-N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-4-14-31(27,28)25-13-5-6-17-7-8-19(15-21(17)25)24-32(29,30)20-11-9-18(10-12-20)23-22(26)16(2)3/h7-12,15-16,24H,4-6,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMHSQFTJHYRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.